molecular formula C12H10F3N B1592845 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile CAS No. 29786-43-4

1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Cat. No.: B1592845
CAS No.: 29786-43-4
M. Wt: 225.21 g/mol
InChI Key: JOXWRFGWGJDQAK-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H10F3N. It is a solid with a benzene-like odor and is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWRFGWGJDQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625533
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-43-4
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29786-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
13-(Trifluoromethyl)benzyl chloride + CyclobutanecarbonitrileDMF, Potassium carbonate, Heat1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives, which can be tailored for specific applications.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent. Its interactions with biological targets such as enzymes and receptors are crucial for understanding its pharmacodynamics.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, studies indicate that modifications to the trifluoromethyl group can enhance binding affinity to targets such as cyclooxygenases (COX), leading to potential therapeutic applications in pain management and cancer treatment.

Agrochemicals

In the agrochemical sector, this compound is utilized in formulating pesticides and herbicides. Its chemical stability and reactivity make it suitable for developing products that require specific modes of action against pests.

Biological Interaction Table

TargetInteraction TypePotential Effect
Cyclooxygenase (COX)InhibitionAnti-inflammatory
Protein KinaseModulationAnticancer activity

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various chemical and biological applications .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, a compound characterized by its trifluoromethyl group and cyclobutane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6
  • Molecular Formula : C12H10F3N
  • Molecular Weight : 239.21 g/mol
  • CAS Number : 29786-43-4

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl compounds with cyclobutane derivatives. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the compound, making it suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, particularly in the context of cancer biology, where it may influence androgen receptor signaling .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of cyclobutane compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was correlated with enhanced activity against prostate cancer cells .
  • Anti-inflammatory Effects : Research indicated that similar compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications to the cyclobutane ring and substitution patterns on the aromatic system significantly influence biological activity. Compounds with electron-withdrawing groups like trifluoromethyl showed improved potency compared to their non-fluorinated analogs .

Data Summary

StudyFindingsReference
Study 1Significant cytotoxicity against prostate cancer cells
Study 2Reduction in inflammation markers
Study 3Enhanced potency with trifluoromethyl substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
Reactant of Route 2
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1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

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